4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl
Description
Properties
CAS No. |
646508-12-5 |
|---|---|
Molecular Formula |
C14H9BrF4O |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-[4-(bromomethyl)-2,6-difluorophenyl]-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C14H9BrF4O/c1-20-8-4-11(18)14(12(19)5-8)13-9(16)2-7(6-15)3-10(13)17/h2-5H,6H2,1H3 |
InChI Key |
DYUPZWIAMMITIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C2=C(C=C(C=C2F)CBr)F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Biphenyl Derivatives
The synthesis begins with a biphenyl precursor such as 4-methyl-[1,1'-biphenyl]-2'-carbonitrile. The following steps outline the preparation process:
Step 1: Reaction Setup
A mixture containing 500 g of the biphenyl precursor is combined with 1000 ml dichloromethane and 1000 ml water. Sodium percarbonate (210 g) is added to this mixture.
Step 2: Bromination
A dropwise addition of 390 ml of 9 N aqueous hydrogen bromide solution is performed at room temperature over one hour while stirring continuously.
Step 3: Reaction Conditions
The mixture is stirred at 40 °C for six hours before cooling to room temperature.
Step 4: Workup Procedure
The organic phase is separated and washed twice with water. The solution is concentrated until solid material begins to precipitate. This suspension is then cooled to 5 °C and stirred for one hour.
Step 5: Isolation of Product
The solid product is filtered off, washed with hexane, and dried, yielding approximately 652 g (92%) of the desired compound in crystalline form.
Alternative Solvent Systems
Alternative methods have also been explored using different solvents and conditions:
-
Conducting the reaction in dichloroethane at elevated temperatures (70 °C) for ten hours can yield around 550 g (78%) of the product.
-
Using hexane as a solvent at ambient temperatures can yield about 634.6 g (90%) after a seven-hour reaction time.
Research indicates that compounds like 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl are valuable intermediates in organic synthesis due to their ability to undergo various coupling reactions such as Suzuki-Miyaura or Negishi coupling reactions. These reactions are facilitated by the presence of halogenated groups which enhance reactivity towards nucleophiles.
The preparation methods for synthesizing 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl highlight the versatility and efficiency achievable through controlled bromination techniques. With yields often exceeding 90%, these methods provide a reliable pathway for producing this complex compound, which holds significant promise in advanced materials science and organic chemistry applications.
| Preparation Method | Yield (%) | Conditions |
|---|---|---|
| Aqueous HBr with Sodium Percarbonate | 92 | Room temperature, dichloromethane |
| Dichloroethane Method | 78 | Elevated temperature (70 °C) |
| Hexane Method | 90 | Ambient temperature |
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Synthesis and Reactivity
The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions and C–H bond functionalization techniques. These synthetic routes allow for the introduction of different functional groups, enhancing its utility in creating complex molecular architectures.
Applications in Organic Synthesis
-
Building Block for Fluorinated Compounds :
- The presence of fluorine atoms in the structure makes it an excellent precursor for synthesizing fluorinated organic compounds. These compounds are often used in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability.
-
Functionalization Reactions :
- The bromomethyl group serves as a versatile site for further functionalization. This allows chemists to create a variety of derivatives that can be tailored for specific applications in medicinal chemistry or materials science.
Medicinal Chemistry Applications
-
Potential Anticancer Agents :
- Research indicates that fluorinated biphenyls can exhibit anticancer properties. The unique electronic properties imparted by the fluorine atoms may enhance the interaction of these compounds with biological targets.
-
Drug Development :
- Compounds similar to 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl have been explored for their potential as drug candidates targeting various diseases, including cancer and neurological disorders. The ability to modify the structure through synthetic routes opens avenues for developing new therapeutic agents.
Case Study 1: Synthesis of Fluorinated Ligands
In a recent study, researchers synthesized several fluorinated ligands based on biphenyl structures similar to 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl. These ligands demonstrated high selectivity for cannabinoid receptors, indicating their potential use in developing PET imaging agents for neurological studies .
Case Study 2: Anticancer Activity
A series of derivatives derived from biphenyl compounds were tested for their anticancer activity against various cancer cell lines. The results showed that some derivatives exhibited significant cytotoxic effects, suggesting that modifications to the biphenyl structure could lead to new anticancer therapeutics .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl depends on the specific application. In biochemical contexts, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The tetrafluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences in substituents, molecular formulas, and applications among structurally related biphenyl derivatives:
Reactivity and Electronic Effects
- Bromomethyl Group : Present in all listed compounds, this group enables alkylation and nucleophilic substitution. The target compound’s single bromomethyl group contrasts with 4,4'-bis(bromomethyl)-biphenyl, which offers dual reactivity for crosslinking .
- Fluorine Substitution : The tetrafluoro substitution in the target compound increases electron deficiency, enhancing stability and directing reactions to electron-rich sites. This contrasts with partially fluorinated analogs like 2'-bromo-2-chloro-4-fluoro-5'-methyl-1,1'-biphenyl, where mixed halogens create steric and electronic complexity .
- Methoxy Group : The 4'-methoxy group in the target compound donates electrons via resonance, balancing the electron-withdrawing fluorine atoms. This differs from 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, where two methoxy groups dominate electronic effects .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s fluorinated structure improves metabolic stability in drug candidates, as seen in analogs like irbesartan derivatives .
- Catalysis : Electron-deficient biphenyls enhance palladium-catalyzed couplings, as demonstrated in for trifluoromethyl-substituted systems .
- Material Science : Fluorinated biphenyls contribute to heat-resistant polymers, exemplified in ’s polyimide synthesis .
Biological Activity
4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl (CAS No. 646508-12-5) is a fluorinated biphenyl compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological effects.
- Molecular Formula : C14H9BrF4O
- Molecular Weight : 349.12 g/mol
- Structure : The compound features a biphenyl core with bromomethyl and methoxy substituents, along with four fluorine atoms which contribute to its unique properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its antimicrobial and potential anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of fluorinated compounds similar to 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl. The following table summarizes key findings from relevant studies:
These results indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Fluorinated Biphenyls :
A recent study synthesized various fluorinated biphenyl derivatives and tested them against NSCLC cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to non-fluorinated analogs. Although direct data on 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl is lacking, the trends suggest potential for further investigation into its anticancer properties . -
Antibacterial Efficacy :
Another case study focused on the antibacterial activity of fluorinated compounds against resistant strains of bacteria. The study found that modifications in the molecular structure significantly affected the antibacterial potency, suggesting that 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl could be optimized for enhanced efficacy against resistant pathogens .
Q & A
Basic: What synthetic strategies are recommended for constructing the biphenyl core and introducing substituents like bromomethyl and methoxy groups?
Answer:
The biphenyl scaffold is typically synthesized via Suzuki-Miyaura cross-coupling using halogenated aryl precursors and boronic acids. For regioselective introduction of the bromomethyl group, radical bromination (e.g., using N-bromosuccinimide under UV light) or electrophilic substitution (directed by electron-donating groups) is employed. Methoxy groups are introduced via nucleophilic aromatic substitution (e.g., using methoxide ions on fluorinated positions, leveraging the activating effect of fluorine) or through protective group strategies during coupling .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- X-ray crystallography (using programs like SHELXL for refinement) resolves absolute configuration and substituent positions, particularly for fluorinated and brominated derivatives .
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies electronic environments, with ¹⁹F NMR being critical for distinguishing tetrafluoro isomers .
- High-resolution mass spectrometry (HRMS) validates molecular mass, while HPLC monitors purity, especially for brominated by-products .
Advanced: How can regioselective fluorination be optimized in tetrafluoro-substituted biphenyl systems?
Answer:
Regioselectivity is influenced by directing groups (e.g., methoxy) and reagent choice . For example, Balz-Schiemann reactions (using diazonium salts and HF) or electrophilic fluorination (Selectfluor®) target positions ortho/para to electron-donating groups. Computational modeling (DFT) predicts activation barriers for competing pathways, guiding experimental conditions .
Advanced: How should discrepancies between XRD and NMR data be resolved in structural analysis?
Answer:
- XRD refinement (via SHELXL) may reveal static disorder or thermal motion affecting bond lengths, which NMR cannot detect .
- Dynamic effects (e.g., rotational barriers in biphenyl systems) can cause averaged NMR signals. Variable-temperature NMR or DFT-based coupling constant calculations reconcile these differences .
Advanced: What role does DFT play in understanding substituent effects on reactivity and stability?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model electronic effects :
- Bond critical point (BCP) analysis quantifies bond order and electron density, explaining stability trends (e.g., bromomethyl’s electron-withdrawing impact) .
- Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack, aiding reaction design .
Basic: What purification strategies are effective for isolating this compound from brominated by-products?
Answer:
- Column chromatography (silica gel, hexane/ethyl acetate gradients) separates brominated isomers.
- Recrystallization from ethanol/dichloromethane exploits solubility differences in fluorinated vs. brominated analogs .
Advanced: How can competing reaction pathways (e.g., over-bromination) be suppressed during synthesis?
Answer:
- Temperature control : Lower temperatures favor monobromination by reducing radical chain propagation.
- Steric protection : Bulky substituents (e.g., methoxy) block adjacent positions.
- In situ quenching : Adding scavengers (e.g., thiols) terminates excess bromine radicals .
Basic: What safety protocols are essential when handling brominated biphenyl derivatives?
Answer:
- Use fume hoods and gloveboxes to avoid inhalation/contact.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Halogenated waste containers, following EPA guidelines for brominated organics .
Advanced: How can environmental risks of brominated biphenyls be assessed, and what alternatives exist?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
